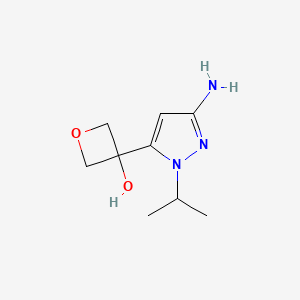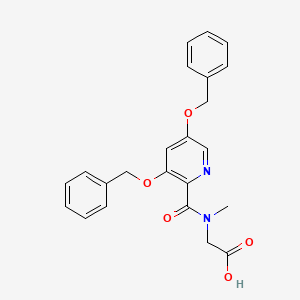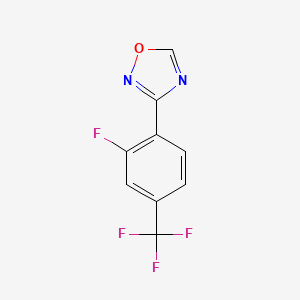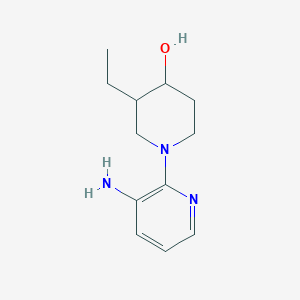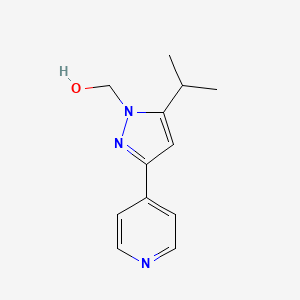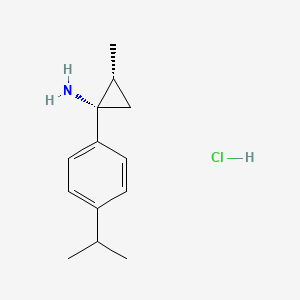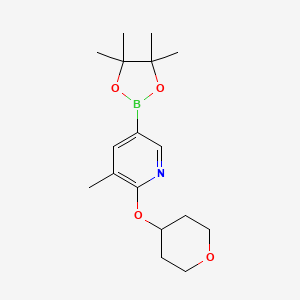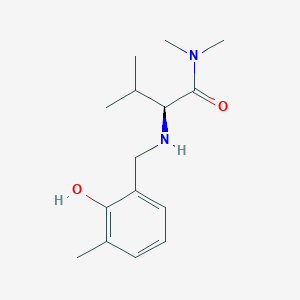
(S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, a methylbenzyl group, and a trimethylbutanamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydroxy-methylbenzyl intermediate, followed by the introduction of the amino group and the final coupling with the trimethylbutanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and environmentally friendly, with a focus on minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
(S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary or secondary amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the amino group may produce primary amines.
科学的研究の応用
(S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The compound may also influence cellular signaling pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- (S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide can be compared with other compounds such as:
- This compound analogs with different substituents on the benzyl group.
- Compounds with similar hydroxy and amino functionalities but different backbone structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C15H24N2O2 |
|---|---|
分子量 |
264.36 g/mol |
IUPAC名 |
(2S)-2-[(2-hydroxy-3-methylphenyl)methylamino]-N,N,3-trimethylbutanamide |
InChI |
InChI=1S/C15H24N2O2/c1-10(2)13(15(19)17(4)5)16-9-12-8-6-7-11(3)14(12)18/h6-8,10,13,16,18H,9H2,1-5H3/t13-/m0/s1 |
InChIキー |
KLLFLWWUGGTKHA-ZDUSSCGKSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)CN[C@@H](C(C)C)C(=O)N(C)C)O |
正規SMILES |
CC1=C(C(=CC=C1)CNC(C(C)C)C(=O)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



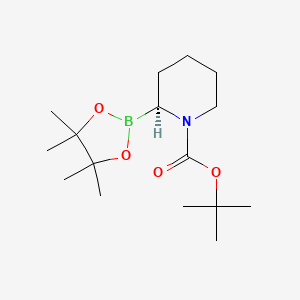

![sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B13348808.png)

